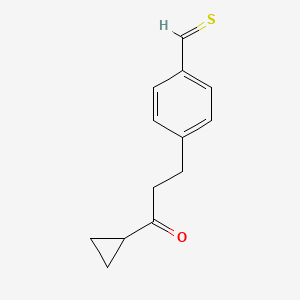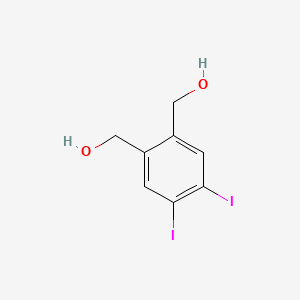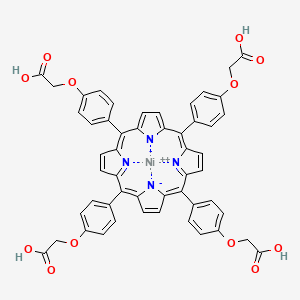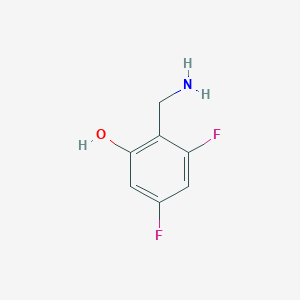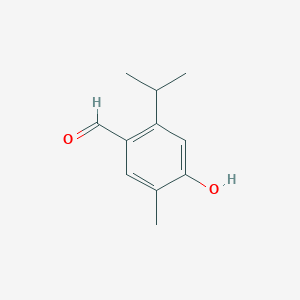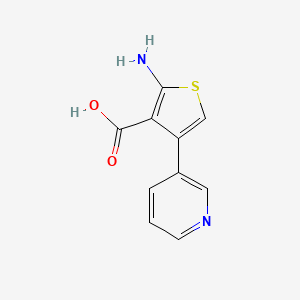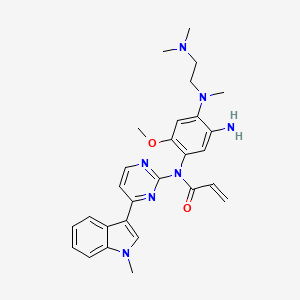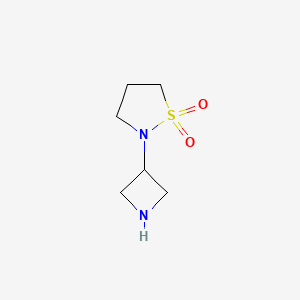![molecular formula C10H11BrOS B13092658 1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13092658.png)
1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C10H11BrOS It is characterized by the presence of a bromothiophene moiety attached to a cyclobutane ring, which is further functionalized with an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde typically involves the bromination of thiophene followed by a series of coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a bromothiophene derivative with a cyclobutane aldehyde under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carboxylic acid.
Reduction: 1-[(4-Bromothiophen-2-yl)methyl]cyclobutanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic amino acid side chains .
Comparaison Avec Des Composés Similaires
1-[(4-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine: Contains a pyrrolidine ring instead of a cyclobutane ring.
Uniqueness: 1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde is unique due to its specific combination of a bromothiophene moiety and a cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C10H11BrOS |
|---|---|
Poids moléculaire |
259.16 g/mol |
Nom IUPAC |
1-[(4-bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H11BrOS/c11-8-4-9(13-6-8)5-10(7-12)2-1-3-10/h4,6-7H,1-3,5H2 |
Clé InChI |
AFHJIBMQYJTJEG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CC2=CC(=CS2)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


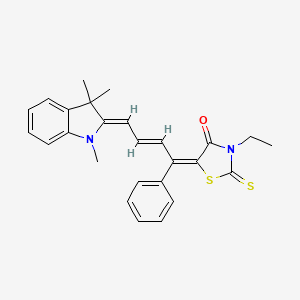
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13092581.png)
